molecular formula C24H23N5O3 B2377060 8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-95-3

8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2377060
CAS RN: 877643-95-3
M. Wt: 429.48
InChI Key: VFUKKIZDRFXKTG-UHFFFAOYSA-N
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Description

8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Potential Therapeutic Applications

  • Compounds similar to 8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for pharmacological properties, particularly as potent ligands for 5-HT(1A) receptors. Preliminary studies indicate potential anxiolytic-like and antidepressant activities in animal models, comparable to existing drugs like Diazepam and Imipramine (Zagórska et al., 2009).
  • Further research has explored structure-activity relationships, finding a range of receptor activities, including potential anxiolytic and antidepressant properties, in derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione (Zagórska et al., 2015).

Molecular and Structural Studies

  • Molecular modeling and docking studies have highlighted the significance of specific substitutions at key positions of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, emphasizing their potential in designing new therapeutics (Zagórska et al., 2016).
  • In a broader context, research into the receptor affinity and activity of similar compounds has informed the development of potential new treatments for neurodegenerative diseases, where multi-target drugs may offer advantages over single-target therapeutics (Brunschweiger et al., 2014).

Synthesis and Derivative Development

  • Synthesis of derivatives and evaluation of their biological activity, including antibacterial and antioxidant properties, has been a focus, contributing to the understanding of the potential therapeutic applications of these compounds (Sunitha & Brahmeshwari, 2021).

properties

IUPAC Name

6-(3-methoxyphenyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-15-8-10-17(11-9-15)14-28-22(30)20-21(26(3)24(28)31)25-23-27(20)13-16(2)29(23)18-6-5-7-19(12-18)32-4/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUKKIZDRFXKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC(=CC=C5)OC)C)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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